N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
“N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C15H11ClF3NO2 . It is a complex organic compound that contains a benzamide group, which is a carboxamide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy . These methods can provide detailed information about the compound’s molecular structure, including the types of bonds and the spatial arrangement of atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 347.9±42.0 °C, a predicted density of 1.386±0.06 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 12.00±0.70 .Scientific Research Applications
Molecular Structure Analysis : The structure of similar benzamide compounds has been extensively studied. For example, Demir et al. (2015) explored the molecular structure of a novel benzamide compound using X-ray diffraction and density functional theory, highlighting the compound's potential in the field of chemistry and material science (Demir et al., 2015).
Synthesis of Related Compounds : Research efforts have also focused on synthesizing benzamide derivatives and exploring their characteristics. For instance, Mussoi et al. (1996) synthesized a series of benzamides with potential anticonvulsant activity (Mussoi et al., 1996).
Potential Therapeutic Effects : Several studies have investigated the potential therapeutic applications of benzamide derivatives. For example, Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (Zadrazilova et al., 2015). Also, Hermann et al. (2021) explored the antiplasmodial activities of acyl derivatives of furazan-3-amine, which are relevant in the context of malaria treatment (Hermann et al., 2021).
Synthesis Techniques and Applications : Studies like that of Salter and Bosser (2003) have delved into advanced synthesis techniques, showcasing the application of certain solvents in the preparation of benzamide derivatives (Salter & Bosser, 2003).
Future Directions
The future directions for research on “N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide” could include further investigation into its synthesis, chemical reactions, and potential applications. Given the interest in benzamide derivatives in various fields, this compound could have potential uses in pharmaceuticals or other industries .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to accurately describe its mode of action. Based on its structural similarity to other benzamide derivatives, it may interact with proteins or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-14-6-5-10(7-13(14)17)9-21-15(22)11-3-2-4-12(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZYYILBPPDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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